tert-Butyl 4-benzylpiperazine-1-carboxylate
Overview
Description
tert-Butyl 4-benzylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.374 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceutical substances.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including various receptors and enzymes .
Mode of Action
It’s known that 1-boc-piperazine undergoes buchwald-hartwig coupling reactions with aryl halides . This reaction is a key step in the synthesis of many bioactive molecules, suggesting that the compound could interact with its targets through a similar mechanism .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways, including those related to neurotransmission .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antimicrobial, antitubercular, antidepressant, anticancer, antileishmanial, and antihela activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tert-Butyl 4-benzylpiperazine-1-carboxylate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group followed by benzylation. One common method includes the following steps :
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Benzylation: The protected piperazine is then reacted with benzyl bromide in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-benzylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Coupling Reactions: It undergoes Buchwald-Hartwig amination with aryl halides to form corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Buchwald-Hartwig Amination: This reaction typically uses palladium catalysts and ligands such as triphenylphosphine, along with bases like potassium phosphate.
Major Products:
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Coupling Reactions: The major products are typically aryl-substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-benzylpiperazine-1-carboxylate has several applications in scientific research, including:
Comparison with Similar Compounds
tert-Butyl piperazine-1-carboxylate: A similar compound with a tert-butyl group protecting the piperazine ring.
Benzylpiperazine: A compound with a benzyl group attached to the piperazine ring.
Uniqueness: tert-Butyl 4-benzylpiperazine-1-carboxylate is unique due to the presence of both tert-butyl and benzyl groups, which provide specific steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 4-benzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSMUYEAWMYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342772 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57260-70-5 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-benzylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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